molecular formula C19H21NO4 B218202 Flavinantine CAS No. 19777-82-3

Flavinantine

Cat. No.: B218202
CAS No.: 19777-82-3
M. Wt: 327.4 g/mol
InChI Key: GSNZKNRMDZYEAI-AUUYWEPGSA-N
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Description

Flavinantine is a novel morphinandienone alkaloid derived from the plant Croton flavensThis compound, along with flavinine, was first reported in a study published in 1968 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of flavinantine involves several steps, starting from the extraction of the precursor compounds from Croton flavens. The synthetic route typically includes:

    Extraction: The plant material is subjected to solvent extraction to isolate the alkaloid-rich fraction.

    Purification: The crude extract is purified using chromatographic techniques to isolate this compound.

    Chemical Synthesis: The isolated compound can undergo further chemical modifications to enhance its purity and yield.

Industrial Production Methods: Industrial production of this compound is not well-documented, but it would likely involve large-scale extraction and purification processes, similar to those used for other alkaloids. Optimization of these processes would be essential to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: Flavinantine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives, depending on the reaction conditions.

    Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different biological activities.

    Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, potentially altering its properties.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution Reagents: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different this compound derivatives with altered redox properties.

Scientific Research Applications

Flavinantine has several scientific research applications, including:

    Chemistry: It is used as a model compound to study the chemical properties and reactions of morphinandienone alkaloids.

    Biology: this compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore the therapeutic potential of this compound in treating various diseases.

    Industry: this compound and its derivatives may have applications in the pharmaceutical and biotechnology industries.

Mechanism of Action

The mechanism of action of flavinantine involves its interaction with various molecular targets and pathways. It is believed to exert its effects through:

    Redox Reactions: this compound can participate in redox reactions, influencing cellular redox balance.

    Enzyme Inhibition: It may inhibit certain enzymes, affecting metabolic pathways.

    Signal Transduction: this compound can modulate signal transduction pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Flavinantine is unique among flavins due to its specific structure and biological activities. Similar compounds include:

    Flavin Mononucleotide (FMN): A derivative of riboflavin, FMN is involved in various biochemical reactions.

    Flavin Adenine Dinucleotide (FAD): Another riboflavin derivative, FAD is a coenzyme involved in redox reactions.

This compound stands out due to its unique morphinandienone structure and its potential therapeutic applications.

Properties

IUPAC Name

(1R,9R)-4-hydroxy-5,13-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2,4,6,10,13-pentaen-12-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-20-5-4-19-10-18(24-3)16(22)9-13(19)14(20)6-11-7-17(23-2)15(21)8-12(11)19/h7-10,14,21H,4-6H2,1-3H3/t14-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSNZKNRMDZYEAI-AUUYWEPGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23C=C(C(=O)C=C2C1CC4=CC(=C(C=C34)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@]23C=C(C(=O)C=C2[C@H]1CC4=CC(=C(C=C34)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70941552
Record name 3-Hydroxy-2,6-dimethoxy-17-methyl-5,6,8,14-tetradehydromorphinan-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70941552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19777-82-3
Record name Flavinantin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019777823
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxy-2,6-dimethoxy-17-methyl-5,6,8,14-tetradehydromorphinan-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70941552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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